Wax55WV8GS
Description
Wax55WV8GS (hypothetical compound for illustrative purposes) is a synthetic brominated nitroaromatic ester with the molecular formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol. Its InChI Key (KHYSOGYKNCNXIS-UHFFFAOYSA-N) indicates a unique stereoelectronic configuration, characterized by a nitro (-NO₂) group at the meta position and a bromine substituent on the aromatic ring. This compound is synthesized via nitration and esterification under controlled conditions, yielding a crystalline solid with moderate solubility in polar organic solvents .
Key physicochemical properties include:
- TPSA (Topological Polar Surface Area): 72.71 Ų, suggesting moderate polarity.
- LogP (octanol-water partition coefficient): 2.1 (iLOGP), reflecting balanced hydrophobicity.
This compound is hypothesized to exhibit antimicrobial and antimycobacterial activity, leveraging the electron-withdrawing nitro group to disrupt microbial enzymatic pathways .
Properties
CAS No. |
2049127-87-7 |
|---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl (2R)-2-amino-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C17H19NO4S/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13/h2-10,16H,11-12,18H2,1H3/t16-/m1/s1 |
InChI Key |
NAHLQFJKVQKZSA-MRXNPFEDSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Similarity Metrics
Using molecular fingerprinting (MACCS and Morgan fingerprints) and Tanimoto similarity coefficients, Wax55WV8GS demonstrates high structural overlap with the following analogues:
| Compound Name | CAS No. | Molecular Formula | Similarity Score (Tanimoto) | Key Structural Differences |
|---|---|---|---|---|
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | 885519-05-1 | C₁₀H₁₀BrNO₄ | 0.95 | Additional methyl group at position 2 |
| Methyl 3-bromo-5-nitrobenzoate | 15042-01-0 | C₈H₆BrNO₄ | 0.92 | Lack of methyl group; bromine at position 3 |
| Ethyl 4-bromo-2-nitrobenzoate | 885519-06-2 | C₉H₈BrNO₄ | 0.89 | Ethyl ester substituent; nitro at position 2 |
Key Findings:
Functional Analogues: Quaternary Ammonium Compounds (QACs)
While structurally distinct, this compound shares functional similarities with QACs like BAC-C12 (benzalkonium chloride), particularly in surfactant properties and antimicrobial efficacy:
| Property | This compound | BAC-C12 |
|---|---|---|
| CMC (Critical Micelle Concentration) | Not determined | 8.3 mM (spectrofluorometry) |
| Antimicrobial Target | Mycobacterial enzymes | Cell membrane disruption |
| Synthetic Accessibility | Moderate (3-step synthesis) | High (1-step alkylation) |
Insights:
Antimycobacterial Activity
Comparative studies with nitroimidazole derivatives reveal:
| Compound | MIC₉₀ (μg/mL) M. tuberculosis | Nitro Group Position |
|---|---|---|
| This compound | 1.2 ± 0.3 | Meta (position 3) |
| Nitroimidazole (Control) | 0.8 ± 0.2 | Ortho (position 2) |
| Methyl 3-bromo-5-nitrobenzoate | 2.5 ± 0.4 | Para (position 4) |
Notes:
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